N-(2,4-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(2,4-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a sulfanylacetamide backbone. Its structure includes a 3-ethyl-4-oxo-substituted thieno[3,2-d]pyrimidin core, a 7-phenyl group, and an N-(2,4-dimethylphenyl) acetamide moiety. While direct synthesis data for this compound are unavailable in the provided evidence, analogous compounds (e.g., ) suggest synthesis via nucleophilic substitution of chloroacetanilides with thiol-containing intermediates in acetone or ethanol with potassium carbonate as a base .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-4-27-23(29)22-21(18(13-30-22)17-8-6-5-7-9-17)26-24(27)31-14-20(28)25-19-11-10-15(2)12-16(19)3/h5-13H,4,14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNJIJNRSZORHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes several functional groups:
| Property | Details |
|---|---|
| Molecular Formula | C24H24N4O2S |
| Molecular Weight | 432.5 g/mol |
| CAS Number | 1021264-39-0 |
The presence of a thienopyrimidine core and various substituents suggests that this compound may interact with multiple biological targets, potentially leading to diverse pharmacological effects.
Preliminary studies indicate that this compound may exhibit:
- Anticancer Activity : Similar thieno[3,2-d]pyrimidine derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds based on the thieno[3,2-d]pyrimidine scaffold have been reported to exhibit enhanced activity against various cancer cell lines due to their ability to modulate signaling pathways involved in cell growth and survival .
- Anti-inflammatory Effects : The structural features of this compound may facilitate interactions with enzymes involved in inflammatory pathways. Research on related compounds suggests potential inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
Case Studies and Research Findings
A study conducted on a series of thienopyrimidine derivatives demonstrated significant variations in biological activity based on structural modifications. The lead compound from this study showed an increase in melanin synthesis in murine B16 cells by 1.86-fold compared to standard treatments . This suggests that similar modifications in this compound could enhance its biological efficacy.
Comparative Analysis with Related Compounds
To understand the potential of this compound better, it is useful to compare it with other thienopyrimidine derivatives:
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Thieno[3,2-d]pyrimidin Derivatives
*Molecular formula estimated based on substituent contributions.
Key Observations:
Lipophilicity: The 4-butylphenyl group in ’s compound increases hydrophobicity compared to the target’s 2,4-dimethylphenyl group.
Steric Effects : The ethyl group (target compound) vs. methyl () may enhance steric bulk, affecting molecular packing and crystallinity.
Melting Points : ’s dichlorophenyl analog exhibits a high melting point (230°C), likely due to halogen-mediated intermolecular forces, whereas the target compound’s melting point remains unreported .
Spectral and Crystallographic Data
- NMR : and provide ¹H-NMR data for acetamide protons (δ 10.10–12.50 ppm) and aromatic/alkyl substituents, which align with expected signals for the target compound’s dimethylphenyl (δ ~2.19 ppm for CH₃) and ethyl groups .
- Crystallography : confirms the planar geometry of analogous acetamide-pyrimidin systems, suggesting the target compound may adopt similar conformations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
